molecular formula C22H21N5O3S B2866443 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 852437-36-6

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide

Katalognummer: B2866443
CAS-Nummer: 852437-36-6
Molekulargewicht: 435.5
InChI-Schlüssel: LPJDOUCJQCNANO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolopyridazine core, along with the dimethoxyphenyl and p-tolyl groups, contributes to its unique chemical properties and potential therapeutic benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under reflux conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using suitable reagents such as dimethoxybenzene and halogenated intermediates.

    Thioether Formation: The thioether linkage is formed by reacting the triazolopyridazine intermediate with a thiol derivative under basic conditions.

    Acetamide Formation: The final step involves the acylation of the amine group with p-tolyl acetic acid or its derivatives using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially converting it to dihydro derivatives.

    Substitution: The aromatic rings in the compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazolopyridazine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide has shown potential in various scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can inhibit specific kinases, affecting signaling pathways involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide stands out due to its specific structural features, such as the combination of the triazolopyridazine core with the dimethoxyphenyl and p-tolyl groups, which contribute to its unique biological activities and potential therapeutic applications.

Biologische Aktivität

The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide represents a class of triazolo-pyridazine derivatives that have garnered attention for their potential biological activities. This article synthesizes existing research findings on its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A triazolo-pyridazine core , known for its biological activity.
  • A dimethoxyphenyl group , which may enhance solubility and stability.
  • A thioacetamide moiety , which can influence the compound's reactivity and interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The triazolo-pyridazine framework is known to modulate various signaling pathways by inhibiting specific enzymes or receptors. Notably, it has been shown to interact with c-Met kinase, a key player in cancer cell proliferation and survival.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate significant cytotoxicity:

Cell Line IC50 (μM) Notes
A5491.06 ± 0.16Lung cancer cell line
MCF-71.23 ± 0.18Breast cancer cell line
HeLa2.73 ± 0.33Cervical cancer cell line

These results suggest that the compound exhibits potent anti-cancer properties comparable to established chemotherapeutics .

Inhibition of c-Met Kinase

The compound has demonstrated inhibitory activity against c-Met kinase with an IC50 value of approximately 0.090 μM, indicating its potential as a targeted therapy for cancers characterized by c-Met overexpression .

Case Studies

  • In Vitro Studies : Various studies have utilized the MTT assay to evaluate the cytotoxic effects of the compound on different cancer cell lines. Results consistently show that compounds with similar structures exhibit moderate to high cytotoxicity against tumor cells while sparing normal cells .
  • Mechanistic Insights : Research indicates that the compound induces late apoptosis in A549 cells and causes cell cycle arrest in the G0/G1 phase. This suggests a dual mechanism where it not only inhibits proliferation but also promotes programmed cell death .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for development in several therapeutic areas:

  • Cancer Treatment : Its ability to inhibit c-Met kinase positions it as a candidate for targeted cancer therapies.
  • Anti-inflammatory Applications : Preliminary studies suggest potential anti-inflammatory properties, warranting further exploration in inflammatory disease models .

Eigenschaften

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-4-7-16(8-5-14)23-20(28)13-31-21-11-10-19-24-25-22(27(19)26-21)15-6-9-17(29-2)18(12-15)30-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJDOUCJQCNANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.